![molecular formula C15H30N2O2 B2616369 tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-12-8](/img/structure/B2616369.png)
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is a white to yellow solid or semi-solid or lump or liquid . The IUPAC name for this compound is tert-butyl methyl (4-piperidinyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate” is 214.31 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate:
Pharmaceutical Development
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate: is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance the biological activity of drugs. This compound is particularly valuable in the development of new therapeutic agents targeting neurological disorders due to its piperidine moiety, which is a common scaffold in many neuroactive drugs .
Chemical Synthesis
In organic chemistry, tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate serves as a protecting group for amines. Protecting groups are crucial in multi-step synthesis processes to prevent unwanted reactions at specific sites of a molecule. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .
Biological Research
This compound is used in biological research to study enzyme interactions and receptor binding. Its structure allows it to mimic certain biological molecules, making it useful in assays that investigate the activity of enzymes or the binding affinity of receptors. This application is particularly relevant in the study of neurotransmitter systems and the development of drugs that target these systems .
Material Science
In material science, tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate is used as a building block for the synthesis of polymers and other advanced materials. Its ability to form stable carbamate linkages makes it useful in creating materials with specific mechanical and chemical properties. These materials can be used in a variety of applications, including coatings, adhesives, and biomedical devices .
Environmental Science
In environmental science, tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate is studied for its potential use in the remediation of contaminated sites. Its chemical properties allow it to interact with pollutants and facilitate their breakdown or removal from the environment. This application is part of ongoing efforts to develop more effective methods for environmental cleanup.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)11-17-8-6-13(7-9-17)10-16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNSDGBFKQUICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

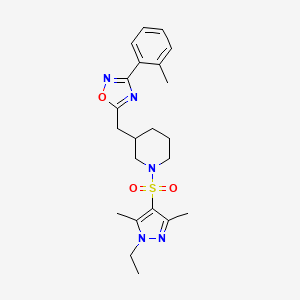
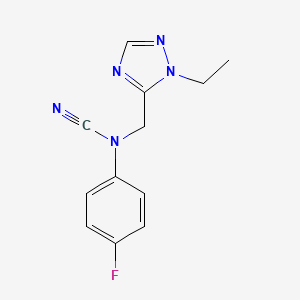


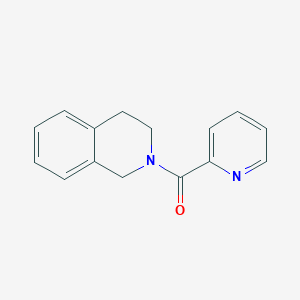
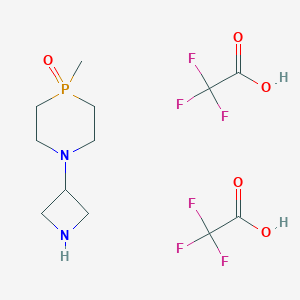
![2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616295.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2616296.png)
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2616297.png)
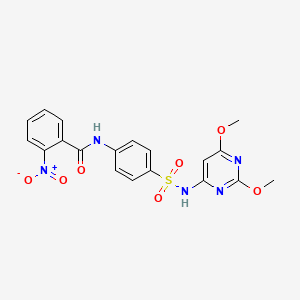
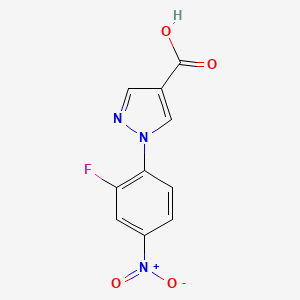

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2616308.png)
![4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2616309.png)